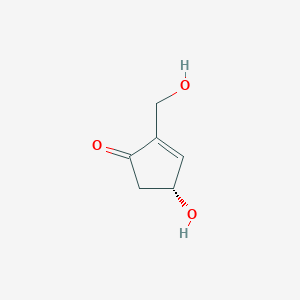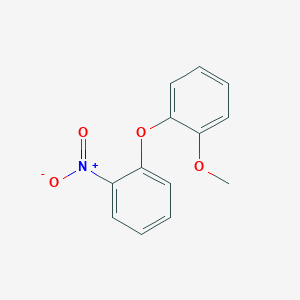
(R)-4-Hidroxi-2-(hidroximetil)-2-ciclopenten-1-ona
Descripción general
Descripción
(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is a cyclopentenone derivative. Cyclopentenones are a class of organic compounds characterized by a five-membered ring containing a double bond and a ketone group. This specific compound has a hydroxyl group and a hydroxymethyl group attached to the ring, making it a versatile intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing derivatives of cyclopent-2-en-1-one involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot synthesis is efficient and yields the desired products in reasonable quantities . Another method involves the Aza-Piancatelli rearrangement, which uses phenylmagnesium bromide and furfural as starting materials, followed by a series of reactions to produce the desired cyclopentenone derivative .
Industrial Production Methods
Industrial production methods for cyclopentenone derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of advanced catalysts and reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond and ketone group can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols or hydrocarbons.
Mecanismo De Acción
The mechanism of action of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Daldispones A and B: These are cyclopentenone derivatives isolated from the fungus Daldinia sp.
2,3-Bis-(4-methoxyphenyl)-cyclopent-2-enone: This compound is synthesized via a Suzuki-Miyaura cross-coupling reaction and is used in various organic transformations.
Uniqueness
(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is unique due to its specific functional groups, which provide distinct reactivity and versatility in synthesis. Its hydroxyl and hydroxymethyl groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic chemistry.
Propiedades
IUPAC Name |
(4R)-4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYYSFDXQHLOD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C(C1=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C(C1=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50824450 | |
| Record name | (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50824450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76420-07-0 | |
| Record name | (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50824450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-methylbenzenesulfonate](/img/structure/B1660342.png)






![2-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole](/img/structure/B1660355.png)
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]hydrazine](/img/structure/B1660359.png)

![2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660362.png)
